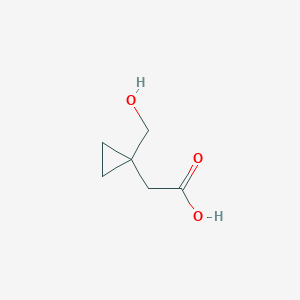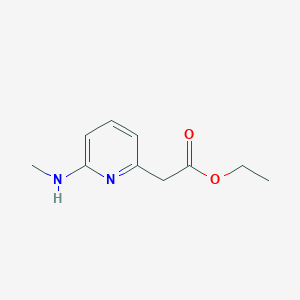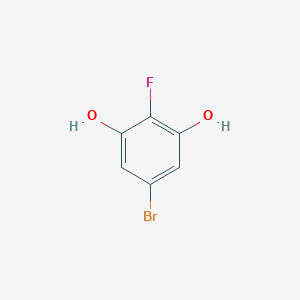
3-(Chlordifluormethoxy)benzoylfluorid
Übersicht
Beschreibung
3-(Chlorodifluoromethoxy)benzoyl fluoride, also known as CDBF, is a fluorinated benzoyl fluoride compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(Chlordifluormethoxy)benzoylfluorid
This compound ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen aufgrund ihrer einzigartigen chemischen Struktur. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede mit einem eigenen Abschnitt.
Nanotechnologie und Materialwissenschaft: Der fluorolytische Sol-Gel-Weg zu Metallfluoriden, der durch Verbindungen wie this compound ermöglicht wird, hat eine breite Palette von Anwendungen in der Nanotechnologie und Materialwissenschaft eröffnet. Dies beinhaltet die Entwicklung von Metallfluoriden mit hoher Oberfläche, die aufgrund ihrer hohen Lewis-Acidität und Mesoporosität ein großes Potenzial in der Katalyse und anderen technischen Anwendungen haben .
Nucleophile Fluorierung: In der medizinischen Chemie kann die Einführung von Fluoratomen in organische Verbindungen ihre biologische Aktivität signifikant verändern. This compound kann als Reagenz in nucleophilen Fluorierungsreaktionen dienen und einen Weg zur Synthese fluorierter Gerüste bieten, die in Arzneimitteln, Agrochemikalien und Materialien vorkommen .
Radiofluorierung für PET-Bildgebung: Das Potenzial der Verbindung in der Radiofluorierung ist bemerkenswert, insbesondere für die Positronen-Emissions-Tomographie (PET)-Bildgebung. Es kann verwendet werden, um kleine Moleküle mit dem Radioisotop 18F zu markieren, was für die Durchführung von in-vivo-Bildgebungsstudien entscheidend ist .
Enzym-katalysierte C–F-Bindungsbildung: Die enzymatische Katalyse, die die Bildung von C–F-Bindungen beinhaltet, ist ein aufstrebendes Gebiet. This compound könnte bei der Untersuchung von Enzymen verwendet werden, die die Bildung oder Spaltung von C–F-Bindungen katalysieren können, was ein bedeutender Forschungsbereich in der Biochemie ist .
Synthese von bioaktiven Verbindungen: Die Trifluormethoxygruppe, die Teil der Struktur von this compound ist, wird zunehmend als Substituent in bioaktiven Verbindungen verwendet. Die Integration in kleine Moleküle ist ein wachsendes Interessengebiet in der pharmazeutischen Forschung, da es die Eigenschaften von Medikamenten verbessern kann .
Photoredox-Katalyse: Diese Verbindung kann auch eine Rolle in der Photoredox-Katalyse spielen, einer Technik, die Licht verwendet, um eine chemische Reaktion zu aktivieren. Es könnte verwendet werden, um neue Methoden für die Radikalacyltrifluormethylierung von Alkenen zu entwickeln, was eine wertvolle Transformation in der organischen Synthese ist .
Wirkmechanismus
The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves the covalent binding of the compound to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a variety of biological effects. The exact mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride is still being studied, and further research is needed to fully understand the compound's effects on enzymes and other biological processes.
Biochemical and Physiological Effects:
3-(Chlorodifluoromethoxy)benzoyl fluoride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of neurotransmitters. The compound has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Chlorodifluoromethoxy)benzoyl fluoride in lab experiments is its high potency and specificity for enzyme inhibition. This allows researchers to study the effects of enzyme inhibition in a highly controlled manner. However, one of the main limitations of using 3-(Chlorodifluoromethoxy)benzoyl fluoride in lab experiments is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 3-(Chlorodifluoromethoxy)benzoyl fluoride, including the development of new drugs and the study of enzyme inhibition. Further research is needed to fully understand the compound's mechanism of action and its effects on various biological processes. Additionally, the potential toxicity of 3-(Chlorodifluoromethoxy)benzoyl fluoride needs to be further studied to ensure its safe use in lab experiments and potential drug development.
In conclusion, 3-(Chlorodifluoromethoxy)benzoyl fluoride is a unique compound that has gained significant attention in the scientific community due to its potential applications in the fields of biochemistry and pharmacology. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and ensure its safe use in lab experiments and potential drug development.
Eigenschaften
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39161-74-5 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






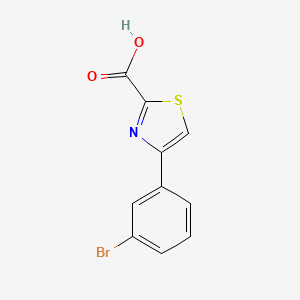
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)

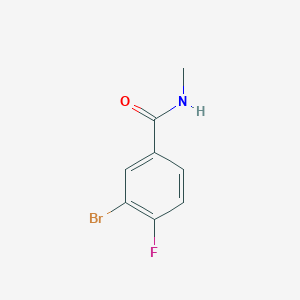
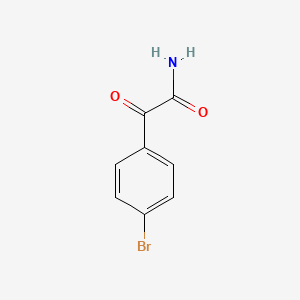
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
